Flunarizine-d8 Dihydrochloride is a deuterated derivative of Flunarizine, a calcium channel blocker primarily used in the treatment of migraines and vertigo. The compound is classified as a calcium antagonist and is known for its ability to inhibit the influx of calcium ions into cells, thereby affecting various physiological processes. The chemical name for Flunarizine-d8 Dihydrochloride is 1-[bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6,6-octadeuterio-4-[(E)-3-phenylprop-2-enyl]piperazine dihydrochloride, and it has the CAS number 1415586-83-2.
Flunarizine-d8 Dihydrochloride is synthesized from Flunarizine Dihydrochloride through deuteration processes. It belongs to the class of piperazine derivatives and is recognized as a stable isotope-labeled internal standard in various analytical applications. The compound is utilized in scientific research for its unique properties related to deuterium labeling.
The synthesis of Flunarizine-d8 Dihydrochloride involves several methods of deuteration. Common techniques include:
The synthesis typically requires careful monitoring of reaction conditions, including temperature and pressure, to optimize the incorporation of deuterium into the Flunarizine structure.
The molecular formula for Flunarizine-d8 Dihydrochloride is with a molecular weight of 485.47 g/mol. The structure features a piperazine ring substituted with two fluorophenyl groups and a phenylpropene moiety.
Flunarizine-d8 Dihydrochloride can undergo various chemical reactions typical for organic compounds:
Common reagents for these reactions include:
Flunarizine-d8 Dihydrochloride exerts its pharmacological effects primarily through the inhibition of calcium influx via voltage-gated calcium channels. This action reduces intracellular calcium levels, consequently inhibiting smooth muscle contraction and contributing to its vasodilatory effects. Additionally, it interacts with calmodulin and blocks histamine H1 receptors, enhancing its therapeutic profile against migraines and other conditions.
Flunarizine-d8 Dihydrochloride is stable under normal storage conditions (2–8 °C) and exhibits properties characteristic of piperazine derivatives.
Flunarizine-d8 Dihydrochloride has diverse applications in scientific research:
Flunarizine, a diphenylmethylpiperazine derivative, functions as a selective calcium channel blocker with additional antihistaminic and dopaminergic activities. Its primary indications include migraine prophylaxis and vertigo management. However, its utility is constrained by extensive hepatic metabolism via CYP2D6, generating ≥15 metabolites and exhibiting significant inter-individual variability. The drug's elimination half-life increases dramatically from 5–15 hours (single dose) to 18–19 days under chronic dosing due to tissue accumulation, particularly in the brain where concentrations reach 10-fold plasma levels [1] [9].
Deuteration at eight strategic hydrogen positions (yielding flunarizine-d8 dihydrochloride) targets metabolic hotspots to attenuate oxidative metabolism. The deuterium kinetic isotope effect (DKIE) theoretically slows CYP-mediated transformations, particularly O-demethylation and piperazine ring oxidation. This modification aims to:
Table 1: Isotopic Labeling in Flunarizine-d8 Dihydrochloride
Position | Number of D Atoms | Chemical Environment | Metabolic Relevance |
---|---|---|---|
Piperazine ring | 8 | Methylene groups (-CD₂-CD₂-) | Targets N-dealkylation and ring oxidation |
Cinnamyl chain | 0 | -CH=CH- | Unmodified; minor metabolic pathway |
Diphenylmethyl | 0 | -CH(C₆H₄F)₂- | Unmodified; low susceptibility |
Flunarizine-d8 emerged in the early 2000s as isotopic labeling technologies advanced. Its synthesis typically involves reacting di-(p-fluorophenyl)-chloromethane with 1-cinnamylpiperazine-d8 under reflux conditions (21 hours), followed by salt formation with hydrogen chloride in 2-propanol/ethanol. Key properties include:
This compound serves two critical research functions:
Table 2: Key Chronological Milestones in Flunarizine-d8 Development
Year | Development | Significance |
---|---|---|
1984 | Flunarizine pharmacokinetics characterized | Identified long half-life (18–19 days) and CYP2D6-driven metabolism |
2005 | Deuterium labeling technologies mature | Enabled cost-efficient synthesis of multi-deuterated compounds |
2010–2015 | Flunarizine-d8 commercialized | Available as certified reference material (>95% purity) |
2020s | Application in CNS drug research | Used in SMA and prion disease models leveraging calcium modulation |
Research applications have expanded beyond metabolic studies. For instance, flunarizine-d8 facilitated investigations into:
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 4261-17-0
CAS No.: